Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-
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Overview
Description
Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of pyrrolidine derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]- lies in its specific stereochemistry and the presence of functional groups that confer distinct biological activities. The stereogenicity of the carbons in the pyrrolidine ring can lead to different binding modes to enantioselective proteins, resulting in varied biological profiles .
Properties
CAS No. |
177931-21-4 |
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Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IMCMJLZQYAUSFW-BDAKNGLRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCCC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1)N |
Origin of Product |
United States |
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